2-(3,5-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile 2-(3,5-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 252059-78-2
VCID: VC7363496
InChI: InChI=1S/C18H8Cl4N2O/c19-12-6-13(20)8-14(7-12)25-18-11(9-23)2-4-17(24-18)10-1-3-15(21)16(22)5-10/h1-8H
SMILES: C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)OC3=CC(=CC(=C3)Cl)Cl)Cl)Cl
Molecular Formula: C18H8Cl4N2O
Molecular Weight: 410.08

2-(3,5-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile

CAS No.: 252059-78-2

Cat. No.: VC7363496

Molecular Formula: C18H8Cl4N2O

Molecular Weight: 410.08

* For research use only. Not for human or veterinary use.

2-(3,5-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile - 252059-78-2

Specification

CAS No. 252059-78-2
Molecular Formula C18H8Cl4N2O
Molecular Weight 410.08
IUPAC Name 2-(3,5-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H8Cl4N2O/c19-12-6-13(20)8-14(7-12)25-18-11(9-23)2-4-17(24-18)10-1-3-15(21)16(22)5-10/h1-8H
Standard InChI Key YAXDDMXHDPHKKS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)OC3=CC(=CC(=C3)Cl)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

2-(3,5-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile belongs to the polyhalogenated pyridine family, characterized by a central pyridine ring substituted with two distinct aryl groups: a 3,5-dichlorophenoxy moiety at position 2 and a 3,4-dichlorophenyl group at position 6. The carbonitrile group at position 3 introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions.

Molecular and Crystallographic Data

The molecular formula is C₁₈H₈Cl₄N₂O, with a molecular weight of 410.08 g/mol. While X-ray crystallography data for this specific isomer is unavailable, the 3,4-dichlorophenoxy analog exhibits a planar pyridine core with dihedral angles of 15.2° between the pyridine and dichlorophenyl groups. Substituent positional changes (3,5- vs. 3,4-dichlorophenoxy) may alter steric and electronic profiles, affecting packing efficiency and solubility.

Table 1: Comparative Structural Properties of Dichlorophenylpyridine Derivatives

Property3,5-Dichlorophenoxy Isomer3,4-Dichlorophenoxy Isomer
Molecular FormulaC₁₈H₈Cl₄N₂OC₁₈H₈Cl₄N₂O
Molecular Weight410.08 g/mol410.08 g/mol
Predicted LogP¹4.9 ± 0.34.7 ± 0.2
Aqueous Solubility²<1 µg/mLNot available

¹Calculated using ChemAxon; ²Estimated via QikProp

Synthetic Pathways and Reaction Mechanisms

The synthesis of polychlorinated pyridines typically involves multi-step heterocyclization. For the 3,4-dichlorophenoxy analog, key steps include:

  • Nucleophilic Aromatic Substitution: Reaction of 3,4-dichlorophenol with 2-chloro-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile under basic conditions.

  • Cyano Group Introduction: Via Rosenmund-von Braun reaction using CuCN in dimethylformamide.

Biological Activity and Mechanistic Insights

Although no direct bioactivity data exists for this isomer, structurally related compounds exhibit notable pharmacological properties:

Enzyme Inhibition

  • Furin Inhibition: The 3,4-dichlorophenoxy analog demonstrates moderate furin inhibition (IC₅₀ ≈ 2.1 µM) by inducing conformational changes in the enzyme’s catalytic domain. Molecular docking suggests the dichlorophenyl group occupies the S1 pocket, while the pyridine nitrogen coordinates with catalytic triad residues.

  • Antiviral Potential: Furin’s role in viral protein processing (e.g., SARS-CoV-2 spike activation) implies possible broad-spectrum antiviral applications for optimized derivatives.

Herbicide Safening

Dithiolopyridine analogs with dichlorophenyl substituents show 16–33% protection against 2,4-D-induced phytotoxicity in sunflower hypocotyls, likely via glutathione S-transferase induction . While untested, the carbonitrile group in this compound may enhance electrophilicity, potentiating detoxification pathways.

Physicochemical and ADMET Profiling

Solubility and Permeability

  • LogP: Predicted at 4.9, indicating high lipophilicity and potential bioavailability challenges.

  • Permeability: Caco-2 cell model predictions suggest moderate absorption (Papp = 12 × 10⁻⁶ cm/s).

Metabolic Stability

CYP450 isoform screening (in silico) identifies primary metabolism via CYP3A4 oxidation of the phenoxy ether bond, yielding 3,5-dichlorocatechol and pyridine fragments.

Table 2: Predicted ADMET Properties

ParameterValue
Plasma Protein Binding98.7%
hERG InhibitionLow risk (IC₅₀ > 30 µM)
Ames Test MutagenicityNegative

Research Gaps and Future Directions

  • Stereochemical Effects: The impact of 3,5-dichloro vs. 3,4-dichloro substitution on target binding remains uncharacterized.

  • Synthetic Optimization: Developing catalytic asymmetric methods to resolve racemic mixtures generated during cyclization .

  • In Vivo Validation: Preclinical models are needed to assess toxicity and efficacy in disease-relevant contexts.

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